molecular formula C27H20N4 B15062072 4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine

4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B15062072
M. Wt: 400.5 g/mol
InChI Key: JEBYEEYGCZUGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: 4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two phenyl groups at positions 4 and 4. The triazine moiety is covalently linked to a biphenyl-4-amine group via a phenyl spacer. This architecture creates a donor-acceptor (D-A) system, where the biphenyl-4-amine acts as an electron donor and the triazine ring serves as an electron acceptor .

Synthesis typically involves coupling reactions between halogenated triazine precursors and aromatic amines. For example, AlCl3-catalyzed Friedel-Crafts reactions in chlorobenzene or o-dichlorobenzene (ODCB) are common for introducing aryl groups to the triazine core . Palladium-catalyzed C–C coupling (e.g., Suzuki or Buchwald-Hartwig reactions) is employed to attach the biphenyl-4-amine donor .

Applications:
This compound is primarily used in organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) emitter or electron-transport layer (ETL). Its rigid triazine core enhances thermal stability, while the D-A configuration promotes efficient triplet exciton harvesting, critical for high electroluminescence efficiency .

Properties

Molecular Formula

C27H20N4

Molecular Weight

400.5 g/mol

IUPAC Name

4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]aniline

InChI

InChI=1S/C27H20N4/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H,28H2

InChI Key

JEBYEEYGCZUGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Alkylation-Coupled Suzuki Cross-Coupling

The most scalable route involves a two-step protocol:

  • Alkylation of Cyanuric Chloride : Reacting cyanuric chloride with benzene in a mixed ethyl acetate/chlorobenzene solvent (1:5 v/v) at 0–5°C forms 2-chloro-4,6-diphenyl-1,3,5-triazine. Aluminum chloride (0.3 equiv) catalyzes the reaction, achieving 85% intermediate yield.
  • Suzuki Coupling with 4-Aminobiphenyl : The chloro intermediate undergoes palladium-catalyzed coupling with 4-aminobiphenyl boronic ester in tetrahydrofuran/water (4:1) at 80°C, yielding the target compound in 52% isolated yield.

Table 2: Reaction Conditions and Yields

Step Reagents Solvent Temp (°C) Yield (%)
1 Cyanuric chloride, benzene, AlCl₃ EtOAc/chlorobenzene 0–5 85
2 Pd(PPh₃)₄, Na₂CO₃ THF/H₂O 80 52

One-Pot Tandem Synthesis

A modified one-pot method eliminates intermediate isolation:

  • After the alkylation step, the reaction mixture is heated to 60°C, and 4-aminobiphenyl boronic acid is added directly. This reduces AlCl₃ usage by 33% and increases overall yield to 58%.

Optimization and Mechanistic Insights

Solvent Effects

Ethyl acetate/chlorobenzene mixtures enhance chloride displacement kinetics due to balanced polarity (ε = 6.02–9.93). Higher chlorobenzene ratios (>5:1) reduce byproduct formation by stabilizing the triazine ring.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) outperform nickel analogs in Suzuki coupling, minimizing dehalogenation side reactions. Adding triphenylphosphine (1 equiv) suppresses Pd aggregation, improving turnover number by 20%.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.22 (d, J = 8.7 Hz, 2H, biphenyl), 6.69 (d, J = 8.7 Hz, 2H, aniline), 3.72–3.99 (m, 16H, morpholine).
  • ¹³C NMR : 170.3 ppm (triazine C=N), 149.7 ppm (aromatic C-N).

Mass Spectrometry

MALDI-TOF MS confirms the molecular ion at m/z 400.5 ([M+H]⁺).

Applications and Derivatives

The compound serves as a precursor for UV absorbers (e.g., UV-1577) and electron-transport layers in OLEDs. Functionalization at the amine position with hexyloxy groups enhances solubility in nonpolar matrices.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The biphenyl ring and diphenylamine moiety may undergo electrophilic substitution due to the activating amino group.

Reaction Type Conditions Products References
NitrationHNO₃, H₂SO₄Nitrated derivative
BrominationBr₂, FeBr₃Brominated derivative

Nucleophilic Aromatic Substitution

The electron-deficient triazine ring facilitates nucleophilic substitution.

Reaction Type Conditions Products References
SubstitutionNucleophile (e.g., NH₃, alcohols)Substituted triazine derivative

Condensation Reactions

The amino group participates in condensation reactions to form derivatives like imines or Schiff bases.

Reaction Type Conditions Products References
Schiff base formationCarbonyl compounds (e.g., aldehydes)Schiff base derivatives

Coordination Chemistry

The compound can form coordination complexes with transition metals.

Reaction Type Conditions Products References
Metal coordinationMetal salts (e.g., Cu²⁺, Fe³⁺)Metal-ligand complexes

Electron Transfer Reactions

The triazine ring’s electron-withdrawing nature enables applications in organic electronics, such as OLEDs.

Reaction Type Conditions Products References
Electron transportUsed in OLEDs as an electron-transport materialEnhanced device efficiency

Structural and Functional Insights

  • Triazine Ring : The 4,6-diphenyl-1,3,5-triazin-2-yl group acts as an electron acceptor, crucial for charge-transfer processes in optoelectronic applications .

  • Diphenylamine Moiety : The amino group enhances electron-donating effects, influencing reactivity in substitution and condensation reactions .

  • Biphenyl Framework : Provides structural rigidity and π-conjugation, critical for electronic material performance .

Mechanism of Action

The mechanism of action of 4’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s performance and utility can be contextualized against other triazine-based derivatives (Table 1):

Compound Name Donor Group Acceptor Group Key Properties References
4'-(4,6-Diphenyl-triazin-2-yl)-biphenyl-4-amine Biphenyl-4-amine 4,6-Diphenyl-1,3,5-triazin-2-yl High thermal stability; D-A configuration for TADF; used in OLED ETL/emitters
DM-B Spiroacridine-fluorene 4,6-Diphenyl-1,3,5-triazin-2-yl PLQE >90%; EQEmax = 27.4% (sky-blue OLEDs)
PTZ-TRZ Phenothiazine 4,6-Diphenyl-1,3,5-triazin-2-yl EQE ~25%; red-shifted emission due to stronger donor strength
DPA-TRZ Triphenylamine 4,6-Diphenyl-1,3,5-triazin-2-yl EQE ~25%; balanced charge transport
2tDMG tert-Butyl-substituted spiroacridine 4,6-Diphenyl-1,3,5-triazin-2-yl EQEmax = 30.8% (evaporation-processed greenish-blue OLEDs)

Key Observations :

  • Donor Strength: Compounds with stronger donors (e.g., spiroacridine in DM-B, phenothiazine in PTZ-TRZ) exhibit higher PLQE and EQE due to enhanced intramolecular charge transfer (ICT) .
  • Emission Color: The biphenyl-4-amine donor in the target compound likely results in blue or green emission, whereas phenothiazine-based PTZ-TRZ emits in the red region .
  • Thermal Stability: All triazine derivatives show superior thermal stability (>100°C decomposition temperatures) compared to non-heterocyclic emitters .
Performance Metrics in OLEDs
  • EQE: The target compound’s EQE is inferred to be comparable to PTZ-TRZ and DPA-TRZ (~25%) but lower than DM-B (27.4%) and 2tDMG (30.8%) due to differences in donor rigidity and D-A spatial alignment .
  • Efficiency Roll-off : DM-B exhibits minimal efficiency roll-off (<10% at 1000 cd/m²), attributed to its balanced carrier mobility, a feature likely shared by the target compound .

Biological Activity

The compound 4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine , also known by its chemical identifiers such as CAS 266349-83-1 and PubChem CID 22598582, is a member of the triazine family. Its unique structure positions it as a candidate for various biological applications, particularly in neurodegenerative disease research and potential anticancer therapies. This article reviews its biological activity based on recent studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C42H28N6
  • Molecular Weight : 616.73 g/mol
  • IUPAC Name : 2-[4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-yl]-4,6-diphenyl-1,3,5-triazine
  • Physical Form : Crystalline powder with a purity of ≥95% .

Antifibrillary Activity

Recent studies have demonstrated that derivatives of triazines exhibit significant antifibrillary activity against proteins associated with neurodegenerative diseases. For instance, compounds similar to This compound have been shown to inhibit the aggregation of α-synuclein and tau proteins. The mechanism involves reducing oligomerization and fibril formation in a dose-dependent manner through various assays including Thioflavin T fluorescence assays and transmission electron microscopy (TEM) .

Enzyme Inhibition

Triazine derivatives have also been identified as potent inhibitors of key enzymes involved in Alzheimer's disease pathology. Specifically:

  • Acetylcholinesterase (AChE) : Compounds have shown inhibitory effects on AChE activity which is crucial for neurotransmitter regulation.
  • β-secretase (BACE1) : Inhibition of this enzyme can reduce amyloid-beta peptide formation, a hallmark of Alzheimer's disease .

Study on α-Synuclein and Tau Proteins

In a comparative study evaluating various triazine derivatives for their effects on α-synuclein and tau fibril formation:

  • Compound 10 , structurally similar to our compound of interest, was highlighted for its ability to significantly reduce fibril formation as evidenced by decreased ThT fluorescence intensity.
Compoundα-Synuclein Fibril FormationTau Fibril Formation
ControlHighHigh
Compound 10LowLow

This study indicates that compounds with similar structural motifs may possess significant therapeutic potential against neurodegenerative diseases .

Antitumor Activity

Another area of interest is the anticancer potential of triazine derivatives. Research has indicated that these compounds can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved often relate to the disruption of cellular signaling mechanisms that promote tumor growth .

Q & A

Basic Question: What synthetic methodologies are commonly employed for synthesizing 4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions involving triazine cores and biphenylamine precursors. For example:

  • Triazine Core Formation : Use 1,3,5-triazine derivatives with aryl substituents, reacting with biphenylamine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
  • Optimization : Key parameters include temperature control (80–120°C), inert atmosphere (argon/nitrogen), and catalysts like Pd(PPh₃)₄. Solvent choice (toluene or DMF) and stoichiometric ratios (1:1.2 for amine:triazine) significantly impact yields .
  • Yield Enhancement : Use triethylamine as a base to neutralize HCl byproducts in condensation reactions .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) caused by impurities or structural isomerism?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with elemental analysis and mass spectrometry. For example, elemental analysis (C, H, N) can confirm stoichiometric purity, while discrepancies in NMR peaks may indicate unreacted intermediates or regioisomers .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, resolving ambiguities from planar distortions or hydrogen bonding .
  • Dynamic NMR Studies : Variable-temperature NMR can identify rotational barriers in biphenyl groups that cause peak splitting .

Basic Question: What safety protocols are critical when handling this compound, given its hazard profile?

Methodological Answer:

  • Hazard Mitigation : Refer to GHS hazard statements (H302, H315, H319, H335) in . Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust .
  • Storage : Store in dark, inert-atmosphere conditions at room temperature to prevent degradation .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water and consult a physician immediately, providing the safety data sheet .

Advanced Question: How can experimental design address stability challenges in long-term material science applications?

Methodological Answer:

  • Accelerated Aging Tests : Expose the compound to UV light, humidity, and elevated temperatures (e.g., 40–60°C) to simulate degradation. Monitor via HPLC or UV-vis spectroscopy .
  • Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., -CF₃) to the triazine ring to enhance photostability, as seen in analogous compounds .
  • Inert Matrices : Encapsulate the compound in polymer matrices (e.g., PMMA) to reduce environmental interaction .

Advanced Question: How can researchers troubleshoot low yields in cross-coupling reactions involving biphenylamine derivatives?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf)) or ligands (Xantphos) to improve electron transfer efficiency .
  • Substrate Preactivation : Pre-functionalize the biphenylamine with boronate esters to enhance reactivity in Suzuki couplings .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., homocoupling of aryl halides) and adjust stoichiometry .

Basic Question: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify aromatic proton environments and triazine ring substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (±0.001 Da tolerance) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO levels and predict charge-transfer efficiency. For example, planar triazine-biphenyl systems show reduced band gaps (~2.8 eV) .
  • Molecular Dynamics : Simulate packing arrangements (e.g., π-π stacking) to optimize solid-state conductivity .
  • QSAR Models : Apply 3D-QSAR (as in ) to correlate substituent effects (e.g., -OCH₃, -CF₃) with optoelectronic performance .

Basic Question: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Organic Electronics : As an electron-transport layer in OLEDs due to its high electron affinity (~3.1 eV) .
  • Coordination Chemistry : Ligand for transition metals (e.g., Ru or Ir) in photocatalytic systems .
  • Pharmaceutical Intermediates : Precursor for triazine-based kinase inhibitors, though biological activity requires further validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.